molecular formula C11H14S B14659271 Thiopivalophenone CAS No. 40920-09-0

Thiopivalophenone

Cat. No.: B14659271
CAS No.: 40920-09-0
M. Wt: 178.30 g/mol
InChI Key: BGJSVUIPVFCFRK-UHFFFAOYSA-N
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Description

Thiopivalophenone is an organosulfur compound characterized by the presence of a thioketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiopivalophenone can be synthesized through several methods. One common approach involves the reaction of pivalophenone with tetraphosphorus decasulfide, which yields this compound and its S-sulfides . Another method includes the use of 4-dimethylaminophenyllithium, pivalonitrile, and carbon disulfide, following the Ahmed-Lwowski method .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate reagents and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thiopivalophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to the corresponding alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the thioketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thioketones, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of thiopivalophenone involves its interaction with specific molecular targets, such as enzymes and receptors. It can form complexes with metal ions, which can modulate its reactivity and biological activity . The compound’s thioketone group plays a crucial role in its interactions with biological molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A sulfur-containing heterocycle with applications in organic electronics and pharmaceuticals.

    Thiobenzophenone: Similar to thiopivalophenone but with different substituents, affecting its reactivity and applications.

    Thioacetophenone: Another thioketone with distinct chemical properties and uses.

Uniqueness

This compound is unique due to its specific structure, which includes a tert-butyl group and a thioketone functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

40920-09-0

Molecular Formula

C11H14S

Molecular Weight

178.30 g/mol

IUPAC Name

2,2-dimethyl-1-phenylpropane-1-thione

InChI

InChI=1S/C11H14S/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

BGJSVUIPVFCFRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=S)C1=CC=CC=C1

Origin of Product

United States

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